molecular formula C13H10F3N3O4 B2597073 6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-80-4

6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B2597073
CAS RN: 338774-80-4
M. Wt: 329.235
InChI Key: OMULGNPTDCHQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C13H10F3N3O4 and its molecular weight is 329.235. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidine derivatives, closely related to the chemical structure of interest, have been synthesized and explored for various applications. For instance, the synthesis of thieno[2,3-d]pyrimidines with antianaphylactic activity involves complex chemical reactions, indicating the potential of pyrimidine derivatives in pharmaceutical chemistry (Wagner, Vieweg, & Leistner, 1993).
  • Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, emphasizing their potential as anticancer and anti-5-lipoxygenase agents. This highlights the versatility of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Biological and Pharmacological Applications

  • Pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, showcasing their potential in treating infections. The study indicates significant to moderate antibacterial activity and promising antifungal activity for these compounds (Shastri & Post, 2019).
  • Another research area involves the inhibition of dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, with potential applications in immunosuppressive therapy. This enzyme is crucial in pyrimidine de novo synthesis, vital for immune cell functions, showing the relevance of pyrimidine derivatives in immunology (Knecht & Löffler, 1998).

Chemical Modification and Structure-Activity Relationship

  • Studies on the structural modifications of pyrimidine derivatives lead to insights into their conformational features and aggregation. This knowledge is essential for optimizing the biological properties of these compounds for various applications, including pharmaceuticals (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

3-methyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O4/c1-19-10(20)6-9(18-12(19)22)11(21)17-7-2-4-8(5-3-7)23-13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBXOCFNCGRHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

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